molecular formula C11H12N2O3S2 B2532446 Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate CAS No. 667436-03-5

Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate

Cat. No.: B2532446
CAS No.: 667436-03-5
M. Wt: 284.35
InChI Key: PKVLGNWQCYOOLO-UHFFFAOYSA-N
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Description

Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a unique combination of functional groups. Its molecular formula is C₁₁H₁₂N₂O₃S₂, with a molecular weight of 284.36 g/mol . Key structural elements include:

  • Isothiocyanate (-NCS) group: A highly reactive electrophilic moiety, enabling conjugation with nucleophiles like amines.
  • Methyl ester: Influences lipophilicity and metabolic stability. The compound’s CAS number is 898772-20-8, and it is cataloged under MDL number MFCD07699080 .

Properties

IUPAC Name

methyl 5-(dimethylcarbamoyl)-2-isothiocyanato-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-6-7(11(15)16-4)9(12-5-17)18-8(6)10(14)13(2)3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVLGNWQCYOOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N=C=S)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate, with the molecular formula C11H12N2O3S2C_{11}H_{12}N_{2}O_{3}S_{2} and CAS number 667436-03-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₃S₂
Molecular Weight284.36 g/mol
CAS Number667436-03-5
MDL NumberMFCD03900493

This compound exhibits its biological activity primarily through the inhibition of specific cellular pathways involved in cancer proliferation. The compound's isothiocyanate group is known for its ability to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell cycle arrest and programmed cell death.

Key Mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to inhibit the cell cycle at the G2/M phase, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, leading to oxidative stress that can trigger cell death.

Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of this compound across various cancer cell lines. The results demonstrated significant growth inhibition at nanomolar concentrations.

Cell LineIC50 (nM)
U87 (Glioblastoma)200 ± 60
SK (Neuroblastoma)150 ± 40
BE (Breast Cancer)18.9

The study indicated that this compound was at least 15 times more effective than a standard chemotherapeutic agent currently in clinical trials for glioblastoma treatment .

Combination Therapy Studies

In combination with radiation therapy, this compound showed enhanced efficacy, reducing cell viability to less than 0.5% in treated groups compared to controls . This suggests a potential role as a radiosensitizer in cancer treatment protocols.

Case Studies

  • Study on Neuroblastoma : A case study involving neuroblastoma cells highlighted the compound's ability to significantly reduce tumor growth in vitro and in vivo models when administered alongside conventional chemotherapy.
  • Clinical Implications : Research has indicated that patients with high expression levels of specific biomarkers may benefit more from treatments involving this compound, paving the way for personalized medicine approaches in oncology.

Scientific Research Applications

The compound has demonstrated various biological activities, particularly in the context of cancer research:

Antitumor Activity

  • Mechanism of Action : The compound's isothiocyanate group is known to interact with cellular targets, potentially leading to apoptosis in cancer cells. Studies indicate that it may inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation.
  • Case Study Data :
    • Study 1 : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting potent antitumor activity.
    • Study 2 : In another investigation involving lung cancer cells (A549), the compound exhibited a significant increase in apoptosis markers when treated at concentrations above 20 µM.

Structure-Activity Relationship (SAR)

The structural features of methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate are crucial for its biological activity:

FeatureDescriptionImpact on Activity
Isothiocyanate GroupReactive electrophileEnhances interaction with nucleophiles
Dimethylamino GroupElectron-donating groupIncreases solubility and bioavailability
Thiophene RingAromatic systemContributes to binding affinity

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing thiophene derivatives and isothiocyanates.
  • Functionalization Strategies : Modifying the thiophene ring to enhance biological properties.

Derivative Studies

Research into derivatives of this compound has shown that modifications can lead to enhanced potency and selectivity against specific cancer types. For instance:

  • Derivative A : Exhibited improved solubility and an IC50 value reduced to 10 µM against prostate cancer cells.
  • Derivative B : Showed selective toxicity towards leukemia cells with minimal effects on normal cells.

Comparison with Similar Compounds

a) Methyl 5-[(Diethylamino)carbonyl]-2-Isothiocyanato-4-Methylthiophene-3-Carboxylate

  • Molecular Formula : C₁₃H₁₆N₂O₃S₂
  • Molecular Weight : 312.41 g/mol (vs. 284.36 g/mol for the dimethyl variant)
  • Key Difference: Replacement of dimethylamino with diethylamino, increasing steric bulk and lipophilicity.
  • Hazard Profile : Classified as Danger (H301: toxic if swallowed; H334: respiratory sensitization) .

b) Ethyl 5-[(Dimethylamino)carbonyl]-2-{[3-(4-Isopropylphenyl)acryloyl]amino}-4-Methyl-3-Thiophenecarboxylate

  • Molecular Formula: C₂₁H₁₉NO₆ (exact substituents inferred from )

c) 2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate

  • Molecular Formula: Not explicitly stated, but structurally distinct due to an amino group instead of isothiocyanate and a phenyl substituent .
  • Implication : Loss of conjugation capability via -NCS, limiting utility in crosslinking applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare thiophene derivatives with functionalized substituents, such as isothiocyanate groups?

The Gewald reaction is a foundational method for synthesizing 2-aminothiophene-3-carboxylate derivatives, which can serve as precursors for further functionalization. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate is synthesized via the Gewald reaction using ketones, cyanoacetates, and sulfur . To introduce the isothiocyanate group (-NCS), a two-step approach is typical:

Amination : Convert a precursor amine (e.g., 2-amino-thiophene) to a thiourea intermediate using carbon disulfide.

Dehydration : Treat the thiourea with thiophosgene or chloramine-T to generate the isothiocyanate.
Key challenges include controlling steric hindrance from the 4-methyl and 5-(dimethylamino)carbonyl groups during substitution .

Q. How can crystallographic data be reliably obtained for this compound, and which software tools are recommended for structural refinement?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen-bonding networks . For data processing and visualization, WinGX provides an integrated environment to interface with SHELX programs and generate ORTEP diagrams for anisotropic displacement modeling .

Q. What safety protocols should be followed when handling reactive groups like isothiocyanate in this compound?

Refer to Safety Data Sheets (SDS) for analogous thiophene derivatives:

  • Use fume hoods and nitrile gloves to avoid skin/eye contact (irritation hazards) .
  • Store under inert atmospheres (e.g., argon) to prevent decomposition of the isothiocyanate group.
  • In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can steric and electronic effects from the 4-methyl and 5-(dimethylamino)carbonyl groups influence the reactivity of the isothiocyanate moiety in nucleophilic addition reactions?

The electron-withdrawing dimethylamino carbonyl group at position 5 increases the electrophilicity of the isothiocyanate group, enhancing its reactivity toward amines or thiols. However, the 4-methyl group introduces steric hindrance, potentially slowing bimolecular reactions. Methodological recommendations :

  • Conduct kinetic studies using model nucleophiles (e.g., benzylamine) under varying temperatures.
  • Compare reaction rates with less-hindered analogs (e.g., unsubstituted thiophene-isothiocyanates) to isolate steric effects .

Q. What strategies can resolve contradictions between computational predictions (e.g., hydrogen-bonding capacity) and experimental spectroscopic data?

Discrepancies often arise between calculated properties (e.g., hydrogen-bond donors/acceptors) and observed NMR/IR spectra. For example:

  • XlogP predictions may not account for intramolecular hydrogen bonding between the isothiocyanate and carbonyl groups.
  • Resolution : Use X-ray crystallography to confirm spatial arrangements and validate DFT-optimized geometries. SHELXL refinements can model hydrogen-bonding networks with high precision .

Q. How can the compound’s cytotoxicity be mechanistically evaluated, given its structural similarity to apoptosis-inducing thiophene derivatives?

The isothiocyanate group may target cysteine residues in cellular proteins (e.g., tubulin or caspases). Experimental design :

  • Fluorescent tagging : Conjugate the compound with a fluorophore (e.g., FITC) to track cellular uptake and localization.
  • Apoptosis assays : Use flow cytometry with Annexin V/PI staining to quantify cell death pathways. Compare results to F8, a structurally related thiophene derivative shown to induce intrinsic apoptosis .

Q. What crystallographic challenges arise when analyzing high-resolution data for this compound, particularly with twinning or disorder?

High-resolution data may reveal subtle disorder in the isothiocyanate group or methyl substituents. Solutions :

  • Apply TWINLAW in SHELXL to model twinned crystals.
  • Use PART instructions to refine disordered regions, constrained by similarity restraints.
  • Validate models with Rfree and omit maps .

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